Methyl7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate
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Overview
Description
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8F3NO5S and a molecular weight of 335.26 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethylsulfonyloxy group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate typically involves the introduction of the trifluoromethylsulfonyloxy group to the isoquinoline ring. One common method involves the reaction of isoquinoline derivatives with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyloxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)isoquinoline: This compound has a similar trifluoromethyl group but lacks the sulfonyloxy group, resulting in different reactivity and applications.
4-(Trifluoromethyl)isoquinoline: Another similar compound with the trifluoromethyl group positioned differently on the isoquinoline ring.
Uniqueness
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is unique due to the presence of both the trifluoromethyl and sulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications .
Properties
Molecular Formula |
C12H8F3NO5S |
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Molecular Weight |
335.26 g/mol |
IUPAC Name |
methyl 7-(trifluoromethylsulfonyloxy)isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO5S/c1-20-11(17)10-5-7-2-3-9(4-8(7)6-16-10)21-22(18,19)12(13,14)15/h2-6H,1H3 |
InChI Key |
OLILEBJOJUKXAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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